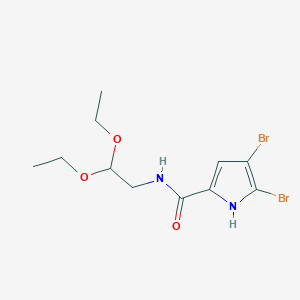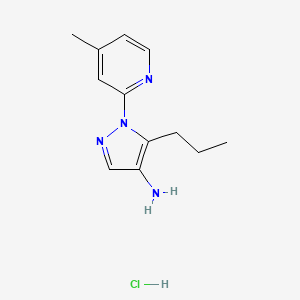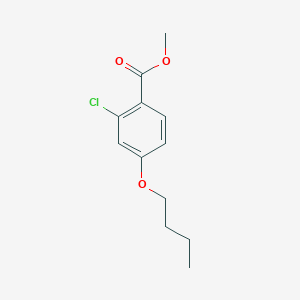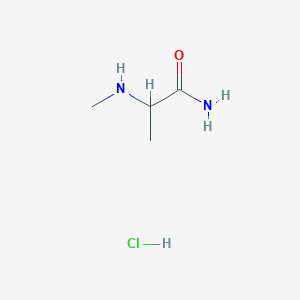
2-(Methylamino)propanamide hydrochloride
Overview
Description
2-(Methylamino)propanamide hydrochloride is a chemical compound with the CAS Number: 1420659-78-4 . It has a molecular weight of 138.6 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 2-(Methylamino)propanamide hydrochloride is 1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H .Physical And Chemical Properties Analysis
As mentioned earlier, 2-(Methylamino)propanamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 138.6 .Scientific Research Applications
Arylsubstituted Halogen(thiocyanato)amides Applications
Synthesis and Antimicrobial Properties : The compound 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, a related derivative of 2-(Methylamino)propanamide hydrochloride, has been synthesized and tested for its antibacterial and antifungal properties. This indicates potential applications in the development of new antimicrobial agents (Baranovskyi et al., 2018).
Propanamide Derivatives in Prostate Cancer Imaging
Selective Androgen Receptor Modulator Radioligands : New carbon-11-labeled propanamide derivatives have been designed and synthesized for prostate cancer imaging. These derivatives are employed as radioligands for the androgen receptor, showcasing their application in molecular imaging using positron emission tomography (PET), which is crucial for the targeted treatment and diagnosis of prostate cancer (Gao et al., 2011).
Acrylamide in Processed Foods
Detection and Toxicity Analysis : Acrylamide, a compound structurally similar to 2-(Methylamino)propanamide hydrochloride, is found in thermally processed foods and poses potential neurotoxic and carcinogenic risks. The importance of its accurate determination in processed foods is highlighted, with biosensors offering a rapid and specific method for acrylamide detection. This indicates the relevance of propanamide derivatives in food safety and public health (Pundir et al., 2019).
Applications in Cardiovascular Disease Treatment
DA2 Dopaminergic Receptor/Alpha2 Agonist : The compound racemic propanoic acid, 2-methyl-5,6,7,8-tetrahydro-6-(methylamino)-1,2-naphthalenediyl ester hydrochloride, structurally related to 2-(Methylamino)propanamide hydrochloride, is under clinical investigation for treating congestive heart failure. Its different polymorphs and their stability, along with industrial processing impacts, are studied, highlighting its potential use in cardiovascular disease treatment (Taddei et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-(methylamino)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRIIVWAPJXOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



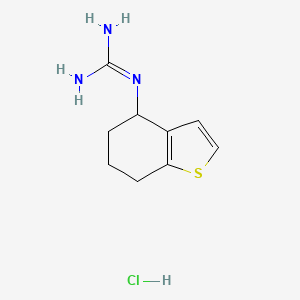
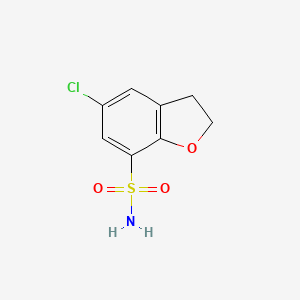
![1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1430688.png)
![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride](/img/structure/B1430689.png)
![1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione](/img/structure/B1430691.png)
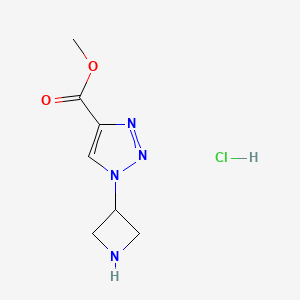
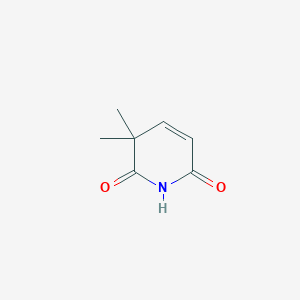
![5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride](/img/structure/B1430694.png)
![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B1430696.png)
![O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine](/img/structure/B1430698.png)
